molecular formula C8H16N2 B1467778 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine CAS No. 1443980-22-0

6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B1467778
CAS No.: 1443980-22-0
M. Wt: 140.23 g/mol
InChI Key: FLMMACLWTFUFRQ-UHFFFAOYSA-N
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Description

6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine is a heterocyclic organic compound with the molecular formula C8H16N2 It is a derivative of pyrrolo[2,3-c]pyridine, characterized by the presence of a methyl group at the 6th position and an octahydro structure, indicating full saturation of the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reduction of a pyridine derivative followed by cyclization. The reaction conditions often include the use of reducing agents such as lithium aluminum hydride or sodium borohydride, and the cyclization step may require catalysts like palladium on carbon.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can further saturate the ring system or reduce any functional groups present.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a scaffold for drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: It is used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity, receptor antagonism, or agonism, depending on the functional groups present on the compound and its derivatives.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolo[2,3-c]pyridine: The parent compound without the methyl group and octahydro structure.

    6-Methylpyrrolo[2,3-c]pyridine: Similar structure but without full saturation.

    Octahydro-1H-pyrrolo[2,3-c]pyridine: Lacks the methyl group at the 6th position.

Uniqueness

6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine is unique due to its specific substitution pattern and full saturation, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the 6th position can affect the compound’s steric and electronic properties, making it distinct from its analogs.

Properties

IUPAC Name

6-methyl-1,2,3,3a,4,5,7,7a-octahydropyrrolo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-10-5-3-7-2-4-9-8(7)6-10/h7-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLMMACLWTFUFRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2CCNC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine
Reactant of Route 2
6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine
Reactant of Route 3
6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine
Reactant of Route 4
6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine
Reactant of Route 5
6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine
Reactant of Route 6
6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine

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